N-Nitrosohydroxyproline

Übersicht

Beschreibung

N-Nitrosohydroxyproline is a chemical compound with the molecular formula C5H8N2O4. It is a derivative of proline, an amino acid, and is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of the proline ring. This compound is of interest due to its potential biological and chemical properties, particularly in the context of nitrosamine research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Nitrosohydroxyproline can be synthesized through the nitrosation of hydroxyproline. The process involves the reaction of hydroxyproline with nitrous acid (HNO2) under acidic conditions. The reaction typically proceeds as follows:

- Hydroxyproline is dissolved in an acidic solution.

- Nitrous acid is generated in situ by the reaction of sodium nitrite (NaNO2) with a strong acid like hydrochloric acid (HCl).

- The nitrous acid reacts with the hydroxyproline to form this compound .

Industrial Production Methods

The use of automated systems to handle reagents and control reaction parameters would be essential to minimize risks associated with nitrosamine formation .

Analyse Chemischer Reaktionen

Types of Reactions

N-Nitrosohydroxyproline undergoes several types of chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Nucleophiles like amines or thiols can react with the nitroso group under basic or neutral conditions.

Major Products Formed

Oxidation: Nitrohydroxyproline.

Reduction: Aminohydroxyproline.

Substitution: Various substituted hydroxyproline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Toxicological Research

Carcinogenic Potential

N-Nitroso compounds, including NHP, are known for their carcinogenic properties. Research indicates that NHP can induce tumors in laboratory animals, similar to other nitrosamines. The formation of N-nitrosohydroxyproline can occur during the processing of certain foods, particularly meats preserved with nitrites, leading to concerns regarding dietary exposure and its implications for human health .

Case Study: Meat Processing

In the meat industry, NHP has been detected as a degradation product of proline during the curing process. A study highlighted that the presence of nitrites in meat products can lead to the formation of N-nitroso compounds, including NHP, which raises significant health concerns due to their carcinogenicity .

Pharmaceutical Applications

Drug Impurities and Safety Assessments

The presence of nitrosamines like NHP in pharmaceutical products has led to increased scrutiny from regulatory bodies such as the FDA. These compounds can form as impurities during drug manufacturing and storage processes. Regulatory agencies have developed methodologies to assess the risk associated with nitrosamine impurities, including NHP .

Table 1: Regulatory Guidelines for Nitrosamine Impurities

Environmental Impact

Formation in Environmental Contexts

this compound can also form in environmental settings, particularly through biological processes that involve nitrogen-containing compounds. The understanding of these pathways is crucial for assessing the environmental impact of agricultural practices and food processing methods that utilize nitrites .

Food Safety Concerns

Presence in Food Products

The presence of NHP in food products has been documented in various studies focusing on nitrosamine formation during cooking or processing methods involving nitrites. The European Food Safety Authority (EFSA) has conducted assessments to evaluate the risks associated with dietary exposure to nitrosamines, including NHP .

Table 2: Summary of Nitrosamines Detected in Food Products

| Food Type | Detected Nitrosamines | Concentration Levels |

|---|---|---|

| Processed Meats | This compound | Varies; typically low ppm levels |

| Cured Fish | N-Nitrosodimethylamine | Up to 10 ppm |

| Vegetables (cooked) | Trace levels of various nitrosamines | Generally below detection limits |

Wirkmechanismus

The mechanism by which N-Nitrosohydroxyproline exerts its effects involves the nitroso group. This group can interact with biological molecules, leading to various biochemical reactions. For example, the nitroso group can form adducts with DNA, potentially leading to mutations. Additionally, the compound can generate reactive nitrogen species, which can further interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Nitrosoproline: Similar in structure but lacks the hydroxy group.

N-Nitrosopyrrolidine: A cyclic nitrosamine with a different ring structure.

N-Nitrososarcosine: Contains a nitroso group attached to a different amino acid derivative.

Uniqueness

N-Nitrosohydroxyproline is unique due to the presence of both a hydroxy group and a nitroso group on the proline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Biologische Aktivität

N-Nitrosohydroxyproline (NHPRO) is a nitrosamine compound that has garnered attention due to its potential biological activities, particularly in relation to carcinogenicity and mutagenicity. This article provides a comprehensive overview of the existing research on the biological activity of NHPRO, including case studies, research findings, and data tables summarizing relevant studies.

Overview of N-Nitroso Compounds

N-nitroso compounds (NOCs), including NHPRO, are formed through the reaction of nitrites and secondary amines. They are commonly found in processed meats and certain food products. The biological activity of these compounds can lead to significant health implications, particularly concerning cancer development.

Carcinogenic Potential

Research indicates that NHPRO does not exhibit a significant tumorigenic effect in animal models. A study reported that administration of large doses of nitrosoproline and NHPRO in rats did not result in tumor formation, contrasting with other nitrosamines like diethylnitrosamine, which is known to induce hepatomas . This suggests that while NHPRO is a member of the nitrosamine family, its carcinogenic potential may be limited compared to more potent nitrosamines.

Mutagenicity

Despite the lack of strong evidence for carcinogenicity, some studies have highlighted the mutagenic potential of NHPRO. For instance, it has been suggested that N-nitroso compounds can induce mutations in bacterial and mammalian cells under certain conditions . The mechanisms by which these compounds exert their effects often involve metabolic activation leading to DNA damage.

Case Studies

- Dietary Intake and Cancer Risk : A large case-control study involving 827 hepatocellular carcinoma (HCC) cases found associations between dietary intake of various nitrosamines, including NPIP (N-nitrosopiperidine), and increased HCC risk. While specific data on NHPRO was not detailed, the findings suggest a broader context where dietary nitrosamines contribute to cancer risk .

- Food Analysis in Thailand : A systematic analysis of food samples in Thailand revealed the presence of various nitrosamines, including NDMA and NPIP, at concerning levels. Although NHPRO was not specifically mentioned, the study underscores the relevance of nitrosamines in dietary sources and their potential health impacts .

Summary of Key Studies

The biological activity of NHPRO and similar compounds is primarily mediated through metabolic processes involving cytochrome P450 enzymes. These enzymes can convert NOCs into reactive intermediates capable of binding to DNA, leading to mutations and potentially initiating carcinogenesis. However, the extent of this activation varies significantly across different tissues and species .

Eigenschaften

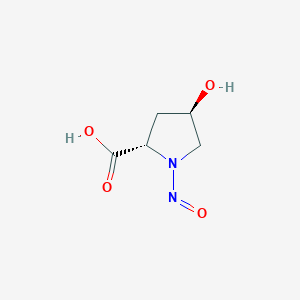

IUPAC Name |

(2S,4R)-4-hydroxy-1-nitrosopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c8-3-1-4(5(9)10)7(2-3)6-11/h3-4,8H,1-2H2,(H,9,10)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVBOWJCKJGCJM-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021042 | |

| Record name | N-Nitrosohydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30310-80-6 | |

| Record name | N-Nitrosohydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30310-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosohydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosohydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOHYDROXYPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9BBV16TX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N-Nitrosohydroxyproline formed in vivo?

A1: this compound (NHPRO) can be formed endogenously through the reaction of hydroxyproline with nitrosating agents. Research has demonstrated that administering nitrite or N-nitrosodiphenylamine (NDPhA) to rats after a meal containing hydroxyproline led to detectable levels of NHPRO in their urine and feces []. This suggests that nitrosation of hydroxyproline can occur in the digestive system. Furthermore, a study using an isolated ventilated perfused lung (IVPL) model showed that rat lungs have a unique, carrier-mediated uptake system for hydroxyproline []. This implies that circulating hydroxyproline could potentially react with inhaled nitrogen dioxide (NO2) within the lungs to form NHPRO.

Q2: Why is the measurement of this compound in biological samples relevant?

A2: NHPRO serves as a marker for endogenous N-nitrosation, a process linked to an increased risk of certain cancers, particularly of the stomach and esophagus []. Monitoring urinary NHPRO levels could help assess the extent of this process in individuals or populations considered high-risk.

Q3: What factors can influence the formation of this compound?

A3: Several factors can impact NHPRO formation. The presence of nitrosating agents like nitrite and NDPhA is crucial, as demonstrated in the rat studies []. Additionally, dietary factors play a role. For example, ingesting ascorbic acid (vitamin C) or alpha-tocopherol (vitamin E) alongside nitrate and proline was shown to inhibit NHPRO formation in a human volunteer []. This suggests that antioxidants may have a protective effect against endogenous nitrosation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.